molecular formula C8H16O5 B12539729 1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- CAS No. 801260-44-6

1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)-

Cat. No.: B12539729
CAS No.: 801260-44-6
M. Wt: 192.21 g/mol
InChI Key: ZRZYFOWZQLDUNW-DWOUCZDBSA-N
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Description

1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)-, is a stereospecific polyol featuring an eight-membered cyclooctane ring substituted with five hydroxyl groups. Its molecular formula is C₈H₁₄O₅, with a calculated molecular weight of 190.18 g/mol. The stereochemistry [(1S,2R,3R,4S,6R)] indicates a specific spatial arrangement of hydroxyl groups, which influences its physical properties (e.g., solubility, melting point) and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

801260-44-6

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

(1S,2R,3R,4S,6R)-cyclooctane-1,2,3,4,6-pentol

InChI

InChI=1S/C8H16O5/c9-4-1-2-5(10)7(12)8(13)6(11)3-4/h4-13H,1-3H2/t4-,5+,6+,7-,8-/m1/s1

InChI Key

ZRZYFOWZQLDUNW-DWOUCZDBSA-N

Isomeric SMILES

C1C[C@@H]([C@H]([C@@H]([C@H](C[C@@H]1O)O)O)O)O

Canonical SMILES

C1CC(C(C(C(CC1O)O)O)O)O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Photooxygenation :

    • Cis,cis-1,3-cyclooctadiene undergoes photooxygenation to form an endoperoxide intermediate.
    • Reduction with zinc yields a cyclooctene diol (e.g., 1,2-cyclooctanediol).
  • Epoxidation and Ring-Opening :

    • Epoxidation of the cyclooctene diol with m-CPBA generates a trans-epoxide.
    • HBr/MeOH -mediated ring-opening introduces a bromine and hydroxyl group, forming a bromotriol intermediate.
  • Azide Substitution and Reduction :

    • Reaction of the bromotriol with sodium azide replaces bromine with an azide group.
    • Catalytic hydrogenation reduces the azide to an amine, but for polyols, further hydroxylation steps are required.
Reaction Step Reagents/Conditions Product Yield Reference
Photooxygenation O₂, light, solvent Endoperoxide N/A
Reduction with Zn Zn, H₂O/MeOH Cyclooctene diol ~90%
Epoxidation m-CPBA, CH₂Cl₂ Trans-epoxide ~80%
HBr/MeOH ring-opening HBr(g), MeOH, 0°C Bromotriol ~95%
Azide substitution NaN₃, DMF, 80°C Azidotriol ~85%

Cyclic Sulfate Intermediates

Cyclic sulfates enable regioselective nucleophilic substitutions, critical for introducing hydroxyl groups at specific positions.

Methodology:

  • Diol Protection :
    • Acetylate hydroxyl groups of the cyclooctene diol to stabilize intermediates.
  • Sulfate Formation :
    • Treat the diacetate with RuO₄ to form a cyclic sulfate.
  • Nucleophilic Attack :
    • React the cyclic sulfate with NaN₃ or NaOH to introduce hydroxyl or azide groups.
Step Conditions Outcome
Diacetate formation Ac₂O, pyridine, DMAP Diacetate intermediate
Cyclic sulfate synthesis RuO₄, solvent Cyclic sulfate
Azide substitution NaN₃, DMF, 80°C Azidotetrol (if extended)

Ring Contraction and Rearrangement

Carbohydrate-derived precursors may undergo ring contraction to form cyclooctane scaffolds. For example:

  • Zirconocene-Promoted Ring Contraction :
    • D-glucose or D-arabinose derivatives are treated with zirconocene to form a cyclooctenone.
  • -Sigmatropic Rearrangement :
    • Rearrangement of cyclooctenone to a dienol intermediate, enabling functionalization.
Precursor Reagent Product
D-glucose derivative Zirconocene, THF Cyclooctenone
Cyclooctenone HCl, H₂O Dienol intermediate

Challenges and Considerations

  • Stereoselectivity :
    • Achieving the (1S,2R,3R,4S,6R) configuration requires precise control of reaction stereochemistry, often via chiral catalysts or rigid transition states.
  • Oxidation Limitations :
    • Over-oxidation of hydroxyl groups to ketones or carboxylic acids can occur under harsh conditions, necessitating mild reagents (e.g., OsO₄/NMO).
  • Scalability :
    • Multistep syntheses (e.g., diacetate → cyclic sulfate → substitution) may reduce overall yields, demanding optimization for industrial applications.

Comparative Analysis of Approaches

Method Advantages Limitations
Dihydroxylation High stereoselectivity Limited to diol introduction
Cyclic Sulfate Regioselective substitutions Requires protection steps
Ring Contraction Access to complex scaffolds Multi-step complexity

Chemical Reactions Analysis

1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of cyclooctane.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound 1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- is an intriguing molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, materials science, and synthetic chemistry, supported by comprehensive data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential of cyclooctanepentol derivatives in cancer therapy. For instance:

  • Mechanism of Action : Cyclooctanepentol derivatives may interact with specific molecular targets involved in cancer cell proliferation and apoptosis.
  • Case Study : A study demonstrated that specific derivatives exhibited significant cytotoxic effects against various cancer cell lines (e.g., MDA-MB-231 and PANC-1), with IC50 values indicating potent activity (values as low as 0.07 µM) .

Antioxidant Properties

Cyclooctanepentol has been investigated for its antioxidant properties. The presence of hydroxyl groups allows it to scavenge free radicals effectively.

  • Research Findings : Compounds with similar structures have shown promise in reducing oxidative stress in cellular models, suggesting potential applications in neuroprotection and aging-related diseases.

Polymer Chemistry

The unique structure of cyclooctanepentol lends itself to applications in polymer synthesis.

  • Polymerization Studies : Researchers have explored the use of cyclooctanepentol as a monomer for synthesizing biodegradable polymers. These polymers exhibit desirable mechanical properties and biocompatibility.

Coatings and Adhesives

Due to its hydroxyl functionality, cyclooctanepentol can be utilized in formulating advanced coatings and adhesives.

  • Performance Metrics : Coatings developed from cyclooctanepentol derivatives have shown enhanced adhesion properties and resistance to environmental degradation compared to conventional materials.

Chiral Synthesis

Cyclooctanepentol serves as an important chiral building block in organic synthesis.

  • Synthesis Pathways : Various synthetic routes have been developed to incorporate cyclooctanepentol into complex organic molecules, facilitating the production of pharmaceuticals and agrochemicals.

Reaction Mechanisms

Research has delved into the reaction mechanisms involving cyclooctanepentol derivatives.

  • Case Study : Studies have shown that these compounds can participate in unique rearrangements under specific conditions, leading to the formation of valuable synthetic intermediates .

Anticancer Activity Data

CompoundCell LineIC50 (µM)Reference
AMDA-MB-2310.07
BPANC-10.31
CSK-MEL-300.15

Polymer Properties

PropertyCyclooctanepentol-Based PolymerConventional Polymer
BiodegradabilityHighModerate
Adhesion StrengthSuperiorStandard
Environmental ResistanceExcellentPoor

Mechanism of Action

The mechanism of action of 1,2,3,4,6-Cyclooctanepentol, (1S,2R,3R,4S,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1,2,3,4,6-Cyclooctanepentol with structurally related compounds, including cyclopentane-pentol, phosphatidylinositol derivatives, and alkylated cyclopentanes:

Compound Molecular Formula Molecular Weight (g/mol) LogP* Ring Size Hydroxyl Groups Key Features
1,2,3,4,6-Cyclooctanepentol (1S,2R,3R,4S,6R)- C₈H₁₄O₅ 190.18 ~-2.0 8 5 High hydroxyl density; moderate ring strain
Cyclopentane-1,2,3,4,5-pentol C₅H₁₀O₅ 150.13 N/A 5 5 Adjacent hydroxyls; high ring strain
Phosphatidylinositol derivative C₄₅H₈₅O₁₃P 857.12 9.28 6 5 Long alkyl chains; hydrophobic core
1,2,3-Trimethylcyclopentane C₈H₁₆ 112.22 N/A 5 0 Nonpolar; volatile (voc = 112)

*LogP values estimated computationally for cyclooctanepentol; experimental data from for phosphatidylinositol.

Key Observations

Hydrophilicity vs. Hydrophobicity: The cyclooctanepentol’s five hydroxyl groups enhance hydrophilicity (estimated LogP ≈ -2.0), contrasting sharply with the phosphatidylinositol derivative’s high LogP (9.28), which is dominated by its long alkyl chains . Alkylated cyclopentanes (e.g., 1,2,3-trimethylcyclopentane) lack hydroxyl groups, resulting in volatility and low polarity .

The cyclooctane ring’s larger size may improve thermodynamic stability but reduce solubility compared to smaller rings.

Stereochemical Influence :

  • The (1S,2R,3R,4S,6R) configuration likely promotes intramolecular hydrogen bonding, affecting solubility and crystallization behavior. This contrasts with the undefined stereochemistry of cyclopentane-pentol in .

Q & A

Basic: What are the key challenges in synthesizing (1S,2R,3R,4S,6R)-1,2,3,4,6-Cyclooctanepentol with stereochemical precision?

Methodological Answer:
Synthesis of this polyol requires multi-step strategies to control stereochemistry, such as:

  • Protecting group strategies : Selective protection of hydroxyl groups (e.g., using silyl ethers or acetals) to avoid unwanted side reactions.
  • Catalytic hydrogenation : For reducing cyclic ketones to alcohols while retaining stereochemistry, analogous to methods for cyclohexanol derivatives .
  • Chiral auxiliaries or catalysts : To enforce the desired (1S,2R,3R,4S,6R) configuration, as seen in stereoselective syntheses of cyclopentane derivatives .
    Data Consideration : Monitor reaction intermediates via HPLC or GC-MS to verify regiochemical and stereochemical fidelity.

Basic: How can researchers confirm the stereochemical assignment of this compound experimentally?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration by analyzing single-crystal structures.
  • NMR spectroscopy : Use JJ-coupling constants and NOE effects to infer spatial relationships between protons. For example, vicinal diols (common in cyclic polyols) exhibit distinct coupling patterns .
  • Computational validation : Compare experimental NMR data with density functional theory (DFT)-predicted spectra, leveraging InChI keys for stereochemical alignment .

Advanced: How to resolve contradictions in reported solubility or stability data for this compound across studies?

Methodological Answer:
Contradictions may arise from impurities, polymorphs, or environmental factors. Address these by:

  • Purity assessment : Use HPLC or mass spectrometry to rule out contaminants (e.g., isomers or degradation products) .
  • Thermal analysis : DSC/TGA can identify polymorphic transitions or decomposition pathways, as applied to cyclopentane derivatives .
  • Environmental controls : Standardize solvent systems, temperature, and humidity during experiments, referencing VOC parameter frameworks .

Advanced: What computational approaches are suitable for predicting the biological activity or reactivity of this polyol?

Methodological Answer:

  • Molecular docking : Screen interactions with enzymes or receptors using software like AutoDock, parameterizing hydroxyl groups as hydrogen bond donors/acceptors.
  • DFT calculations : Predict reactivity (e.g., oxidation susceptibility) by analyzing electron density maps and frontier molecular orbitals .
  • MD simulations : Study solvation dynamics in aqueous or organic media, informed by cyclohexane/cyclopentane solubility data .

Advanced: How to design experiments to investigate the compound’s role in asymmetric catalysis or chiral recognition?

Methodological Answer:

  • Substrate scope studies : Test catalytic efficiency with prochiral substrates (e.g., ketones) under varying conditions (pH, solvent).
  • Kinetic resolution assays : Measure enantiomeric excess (ee) via chiral HPLC or polarimetry when the polyol acts as a chiral auxiliary.
  • Spectroscopic probes : Use fluorescence quenching or CD spectroscopy to monitor host-guest interactions, as demonstrated for cyclodextrin analogs .

Basic: What analytical techniques are critical for assessing purity and isomer content?

Methodological Answer:

  • Chiral HPLC : Separate stereoisomers using columns like Chiralpak AD-H or OD-H.
  • Mass spectrometry : Confirm molecular weight and detect trace impurities (e.g., via HRMS).
  • Polarimetry : Quantify optical rotation to verify enantiomeric consistency, referencing cyclohexanol purity protocols .

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between experimental and computational models?

Methodological Answer:

  • Solvent effects : Recalculate computational models with explicit solvent parameters (e.g., COSMO-RS) to match experimental conditions.
  • Conformational sampling : Use molecular dynamics to account for flexible ring structures, which may adopt multiple low-energy conformers .
  • Cross-validation : Compare data with structurally related compounds (e.g., cyclopentane diols) to identify systematic errors .

Advanced: What strategies mitigate oxidative degradation during storage or handling?

Methodological Answer:

  • Inert atmosphere storage : Use argon or nitrogen to prevent oxidation, as recommended for sensitive alcohols .
  • Antioxidant additives : Introduce stabilizers like BHT (butylated hydroxytoluene) at <1% w/w.
  • Lyophilization : For long-term stability, lyophilize the compound and store at -20°C in amber vials.

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